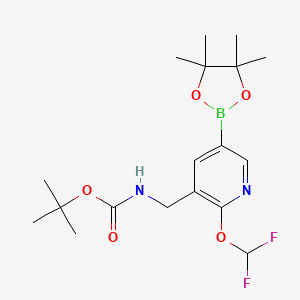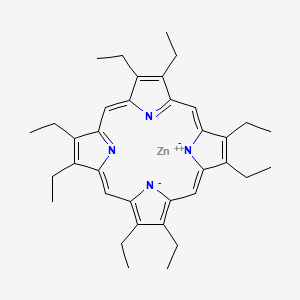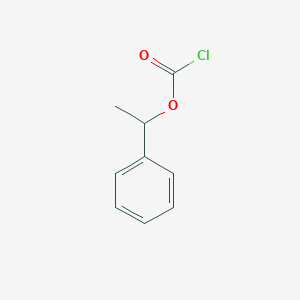![molecular formula C8H2ClN3O2S B12499861 5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B12499861.png)
5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a chloro group at the 5th position, a nitro group at the 7th position, and a carbonitrile group at the 2nd position on the benzothiazole ring. It is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile typically involves the reaction of 4-chloro-2-aminobenzenethiol with various substituted aldehydes in the presence of catalysts such as sodium metabisulfite (Na₂S₂O₅). The reaction conditions often include the use of glacial acetic acid as a solvent and heating under reflux . Another method involves the reaction of 7-chloro-6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole with substituted acetophenones in the presence of glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: The chloro group at the 5th position makes the compound susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The nitro group at the 7th position can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products Formed
Electrophilic Substitution: Products include halogenated derivatives of the compound.
Nucleophilic Substitution: Products include substituted benzothiazoles.
Reduction: Products include 5-chloro-7-amino-benzo[d]thiazole-2-carbonitrile.
Scientific Research Applications
5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in developing anti-tubercular drugs and other therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antifungal effects. The compound’s ability to inhibit specific enzymes and disrupt cellular processes is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7-nitrobenzo[d]thiazole: Similar structure but lacks the carbonitrile group.
5-Chloro-6-nitrobenzo[d]oxazole-2-thiol: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile is unique due to the presence of both the nitro and carbonitrile groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H2ClN3O2S |
|---|---|
Molecular Weight |
239.64 g/mol |
IUPAC Name |
5-chloro-7-nitro-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C8H2ClN3O2S/c9-4-1-5-8(6(2-4)12(13)14)15-7(3-10)11-5/h1-2H |
InChI Key |
OERHMXWWNOUWHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(S2)C#N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine](/img/structure/B12499787.png)
![1-(5-Carboxypentyl)-2-[2-(3-{2-[1-(5-carboxypentyl)-3,3-dimethylindol-2-ylidene]ethylidene}-2-chlorocyclohex-1-en-1-yl)ethenyl]-3,3-dimethylindol-1-ium bromide](/img/structure/B12499791.png)
![4-{5-[(E)-{[4-(acetylamino)phenyl]imino}methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B12499797.png)

![1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12499804.png)

![Ethyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}acetate](/img/structure/B12499812.png)
![ethyl (3R,5S,7s)-4-{[(3-bromophenyl)carbonyl]amino}tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B12499824.png)

![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(4-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12499837.png)

![8-(4-methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12499849.png)
![3-(4-oxo-2-thioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid](/img/structure/B12499851.png)
